molecular formula C16H21N3O B1378715 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine CAS No. 1461707-27-6

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B1378715
CAS No.: 1461707-27-6
M. Wt: 271.36 g/mol
InChI Key: WIMYCIGEWONJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-16(15-11-20-9-8-17-15)13(2)19(18-12)10-14-6-4-3-5-7-14/h3-7,15,17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYCIGEWONJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C3COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 2
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 3
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 4
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 5
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 6
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine

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